molecular formula C7H5BrF2S B3057245 Bromodifluoromethyl phenyl sulfide CAS No. 78031-08-0

Bromodifluoromethyl phenyl sulfide

Cat. No. B3057245
CAS RN: 78031-08-0
M. Wt: 239.08 g/mol
InChI Key: HXZWRRXLBDCJMB-UHFFFAOYSA-N
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Description

Bromodifluoromethyl phenyl sulfide is an organic compound . It is a solid at room temperature and appears as white crystals . It has a low solubility in water but can dissolve in some organic solvents such as ethanol and dimethyl sulfoxide .


Synthesis Analysis

Bromodifluoromethyl phenyl sulfide can be synthesized through the reaction of Fluorosulfophenol with Bromodifluoromethane .


Molecular Structure Analysis

The molecular formula of Bromodifluoromethyl phenyl sulfide is C7H5BrF2O2S . The structure determination of fluorinated compounds like Bromodifluoromethyl phenyl sulfide can be achieved using 19F NMR spectroscopy .


Chemical Reactions Analysis

The cathodic reduction of Bromodifluoromethyl phenyl sulfide using o-phthalonitrile as a mediator generates the (phenylthio)difluoromethyl radical, which reacted with α-methylstyrene and 1,1-diphenylethylene to provide the corresponding adducts in moderate and high yields .


Physical And Chemical Properties Analysis

Bromodifluoromethyl phenyl sulfide has a molecular weight of 271.08 g/mol . It has a density of 1.745±0.06 g/cm3 . The melting point is 33-34 °C and the boiling point is 291.8±40.0 °C .

Scientific Research Applications

Synthesis and Mechanism

  • Synthesis Process : Bromodifluoromethyl phenyl sulfide is synthesized from the reaction of sodium thiophenoxide with dibromodifluoromethane. This process involves the formation of difluorocarbene, which is captured by thiophenoxide, followed by a halogen abstraction reaction to yield the sulfide, PhSCF2Br (Burton & Wiemers, 1981).

Reactive Species Generation

  • Generation of Reactive Species : Electrochemical reduction of bromodifluoromethyl phenyl sulfide using o-phthalonitrile as a mediator generates the (phenylthio)difluoromethyl radical, which can react with various compounds to form different adducts (Iwase, Inagi, & Fuchigami, 2022).

Biotransformation Studies

  • Biotransformation : Phenyl methyl sulfides, including those with bromodifluoromethyl groups, can be converted to sulfoxides using biotransformation techniques. This process has shown high yields and enantiomeric excesses, especially with bromo, cyano, methoxy, thiomethyl, and methylsulfinyl substituents (Holland, Bornmann, & Lakshmaiah, 1996).

Fluorine Substitution Reactions

  • Fluorine Substitution : Phenyl sulfides, including bromodifluoromethyl phenyl sulfide, can undergo fluorine substitution reactions. These reactions can occur without affecting other substituents like bromine (Ichikawa, Sugimoto, Sonoda, & Kobayashi, 1987).

Catalytic Applications

  • Palladium Catalyzed Reactions : Bromodifluoromethyl phenyl sulfide can be used in palladium-catalyzed nucleophilic substitution reactions. These reactions are efficient for producing aryl sulfides (Migita et al., 1980).

Mechanism of Action

The detailed reaction mechanism was clarified based on the cathodic reduction of Bromodifluoromethyl phenyl sulfide in the presence of deuterated acetonitrile, CD3CN .

Safety and Hazards

Bromodifluoromethyl phenyl sulfide may cause irritation to the eyes, skin, and respiratory system . Protective eyewear, gloves, and respiratory protection equipment should be worn when handling this compound . It should be stored away from oxidizing agents to prevent dangerous reactions .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name

[bromo(difluoro)methyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZWRRXLBDCJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462335
Record name bromodifluoromethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodifluoromethyl phenyl sulfide

CAS RN

78031-08-0
Record name bromodifluoromethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three-necked round-bottomed flask placed under a nitrogen atmosphere, topped with a dry-ice condenser and a dropping funnel, thiophenol (10.2 ml, 100 mmol) was added dropwise, over 40 min at 0° C., to a suspension of NaH (6 g, 150 mmol) in anhydrous DMF (100 ml). The mixture was then stirred at 0° C. for 30 min then cooled to −50° C. Dibromodifluoromethane (27 ml, 300 mmol) was then added at −50° C. The mixture was then stirred for 3 h at this temperature, then 30 min at ambient temperature. Water (100 ml) was added to the reaction mixture, then the product was extracted with ethyl ether (3×100 ml). The organic phases were washed with water (3×100 ml) and dried over MgSO4. After evaporation of the solvent, the residue was purified by distillation under reduced pressure (97° C./34 mmHg) to give the product [(bromodifluoromethyl)sulfanyl]benzene in the form of a colorless liquid (15.3 g, 60%).
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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